N-(tert-butyl)-3-iodo-4-methylbenzamide
Description
N-(tert-Butyl)-3-iodo-4-methylbenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen, a methyl substituent at the 4-position, and an iodine atom at the 3-position of the benzene ring.
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-tert-butyl-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C12H16INO/c1-8-5-6-9(7-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
WTNHZVKMKLCDPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-(tert-butyl)-3-iodo-4-methylbenzamide and related benzamide derivatives:
Key Comparative Insights:
Electron-Donating Groups: Methoxy (in 3gg) and ethoxy (in pyridazinone derivatives ) improve solubility, whereas tert-butyl and methyl groups prioritize steric protection .
Synthetic Methods :
- Nickel-catalyzed methods (e.g., 3gg ) enable efficient aryl halide functionalization , while manganese-mediated transamidation (e.g., 3q ) simplifies nitroaromatic reductions .
Applications :
- Medicinal Chemistry : Heterocyclic hybrids (e.g., triazole-thiadiazole ) show promise in targeted therapies.
- Material Science : Sulfur-containing derivatives (e.g., tetrahydrothiophen ) leverage electronic properties for conductive materials.
Research Findings and Data
- Stability and Reactivity : The tert-butyl group in all listed compounds enhances thermal stability. Iodine’s polarizability in the target compound may lower melting points compared to chloro/methoxy analogs .
- Biological Activity: Thiadiazole and triazole moieties (e.g., ) correlate with antimicrobial activity, while pyridazinones (e.g., ) are linked to kinase inhibition.
- Synthetic Yield : Nickel-catalyzed methods (e.g., 3gg , 44% yield ) underperform compared to manganese-mediated routes (e.g., 3q , 51% yield ), suggesting room for optimization.
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